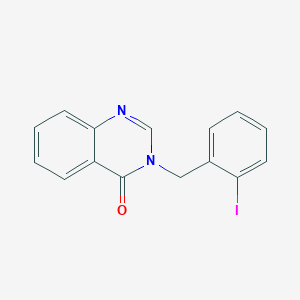

3-(2-iodobenzyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

923018-88-6 |

|---|---|

Molecular Formula |

C15H11IN2O |

Molecular Weight |

362.16 g/mol |

IUPAC Name |

3-[(2-iodophenyl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C15H11IN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |

InChI Key |

DKLGBFDEJNGITR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iodobenzyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and 2-iodobenzyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 2-position of the benzyl group serves as an electrophilic site for nucleophilic displacement. Key findings include:

Reaction Conditions

-

Base-mediated SNAr with amides in DMSO at 135°C for 24 h using Cs₂CO₃ as a promoter .

-

Yields range from 41% (intermediate diamide 4aa ) to 99% for cyclized products under optimized conditions .

Example Reaction

Key Data

| Reagent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|

| Cs₂CO₃ in DMSO | 135°C | 24 h | 85–99 | Quinazolin-4-one derivatives |

| K₂CO₃ in DMSO | 135°C | 24 h | <5 | Trace intermediates |

Radical-Mediated Functionalization

Radical scavengers like TEMPO enhance reaction efficiency in radical pathways:

-

Iodine participates in single-electron transfer (SET) processes, enabling C–I bond homolysis.

-

Applications in synthesizing triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Mechanistic Insight

Cyclization Reactions

The quinazolinone core facilitates intramolecular cyclization:

-

Diamide intermediates (e.g., 4aa ) undergo base-promoted cyclization to form fused heterocycles .

-

Microwave irradiation (250 W, 120–150°C) reduces reaction times to 20–33 min with ethanol as solvent .

Cyclization Efficiency

| Method | Substrate | Time | Yield (%) |

|---|---|---|---|

| Conventional heating | 2-Fluorobenzamide | 24 h | 41 |

| Microwave-assisted | Hydrazine derivatives | 33 min | 85 |

Green Synthetic Approaches

Environmentally friendly protocols emphasize solvent reduction and energy efficiency:

-

Ethanol/water mixtures under microwave irradiation achieve 85% yields for 3-amino derivatives .

-

No column chromatography required; products precipitate directly .

Biological Activity Correlation

Structural modifications impact pharmacological properties:

-

6-Iodo-2-methylquinazolin-4-(3H)-one derivatives show IC₅₀ values of 10–30 μM against cancer cell lines (e.g., HeLa, HL60) .

-

Iodine enhances lipophilicity, improving blood-brain barrier penetration .

Structure-Activity Data

| Derivative | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| 3a | HL60 | 21 |

| 3d | HeLa | 10 |

Analytical Characterization

Products are validated using:

-

¹H/¹³C NMR : Key peaks at δ 7.46–8.65 ppm (aromatic protons), δ 147.2 ppm (quinazolinone C=O) .

-

HRMS : Molecular ion [M+H]⁺ at m/z 351.02 (C₁₃H₁₀IN₂O⁺).

Challenges and Limitations

-

Side Reactions : Competing Ullmann-type couplings observed in Cu-mediated systems .

-

Sensitivity : Iodine’s lability requires inert atmospheres (N₂/Ar) to prevent decomposition.

This compound’s versatility in nucleophilic, radical, and cyclization reactions positions it as a valuable scaffold in medicinal and materials chemistry. Future work should address scalability and selectivity in polyhalogenated systems.

Scientific Research Applications

3-(2-Iodobenzyl)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family, featuring a quinazolinone core structure with a 2-iodobenzyl substituent. This compound has potential applications in medicinal chemistry due to its biological activity. The presence of iodine in the structure enhances its reactivity and potential for further functionalization.

Potential Applications

- Medicinal Chemistry this compound is explored for its potential in medicinal chemistry because of its biological activities. Quinazolinones, including this compound, have demonstrated significant pharmacological properties, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

- Drug Development Compounds within the quinazolinone family have shown promise in inhibiting various cancer cell lines, suggesting they could be potential leads for drug development targeting diseases such as cancer and infections.

- Interaction Studies Interaction studies involving this compound assess its binding affinity with various biological targets. Techniques such as molecular docking simulations and biochemical assays are often employed to evaluate how this compound interacts with proteins associated with disease pathways. The iodine atom may influence its binding characteristics, potentially enhancing its efficacy or selectivity against specific targets compared to non-halogenated analogs.

- Antiproliferative Activity Quinazolin-4(3H)-one derivatives exhibit antiproliferative activity against various tumor types, including colorectal cancer, hepatocellular carcinoma, breast cancer, stomach cancer, and lung cancer . Certain quinazolin-4(3 H)-one derivatives exert potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of EGFR .

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is attributed to the electrophilic nature of the iodine atom, making it suitable for nucleophilic substitution reactions. Reactions involving this compound can lead to various derivatives through substitution at the iodine position, and it can undergo cyclization reactions when treated with appropriate reagents, facilitating the formation of more complex structures. In synthetic pathways, this compound can be synthesized via base-promoted reactions involving benzamides and other nucleophiles under specific conditions, such as using potassium carbonate as a base in dimethyl sulfoxide (DMSO).

Structural Analogues and Biological Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Iodobenzamide | Iodine substitution on benzamide | Anticancer activity |

| Quinazolin-4-one | Core quinazolinone structure | Antimicrobial properties |

| 6-Iodoquinazolin-4-one | Iodine at position 6 | Antitumor effects |

| 7-Chloroquinazolin-4-one | Chlorine substitution | Anticonvulsant activity |

Mechanism of Action

The mechanism of action of 3-(2-iodobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The iodobenzyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Anticancer Activity : Bulky substituents like triazolylmethyl enhance cytotoxicity by inducing apoptosis and cell cycle arrest . The iodine in 3-(2-iodobenzyl)quinazolin-4(3H)-one may similarly improve lipophilicity and tumor penetration.

- Antibacterial Activity: Electron-withdrawing groups (e.g., carboxyphenyl, cyanostyryl) improve binding to bacterial targets . The iodine atom’s electronegativity could enhance interactions with bacterial enzymes.

- Anti-inflammatory Activity : Aromatic substituents (e.g., pyridyl, methoxyphenyl) balance potency and safety . The 2-iodobenzyl group’s steric effects may reduce off-target interactions.

Structure-Activity Relationship (SAR)

Table 2: Substituent Effects on Quinazolinone Activity

SAR Insights :

- Electron-Withdrawing Groups: Iodine’s inductive effect may stabilize charge-transfer interactions in enzyme binding pockets, as seen with cyanostyryl and carboxyphenyl groups .

- Steric Effects : The 2-iodobenzyl group’s ortho substitution may hinder rotation, improving binding specificity compared to para-substituted analogs .

- Hybrid Structures: Combining quinazolinones with triazoles or pyridyl groups broadens activity spectra .

Biological Activity

3-(2-Iodobenzyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C13H10N2O

- Molecular Weight : 226.23 g/mol

- CAS Number : 923018-88-6

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the iodobenzyl group enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of key pathways involved in cell proliferation and survival.

Anticancer Properties

Research has shown that quinazolinone derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, studies have indicated that compounds similar to this compound can inhibit tumor growth through mechanisms such as:

- Inhibition of Kinases : Quinazolinones have been reported to inhibit various kinases involved in cancer progression. A study demonstrated that quinazolinone derivatives possess selective inhibitory effects on a panel of kinases, suggesting their potential as targeted cancer therapies .

Case Studies

-

Antiproliferative Activity :

A recent study evaluated the antiproliferative effects of various quinazolinone derivatives against multiple cancer cell lines. The results indicated that certain modifications in the structure significantly enhance cytotoxicity. For example, compounds with halogen substitutions showed improved potency against breast and lung cancer cell lines . -

Kinase Inhibition :

Differential Scanning Fluorimetry (DSF) assays revealed that several quinazolinones stabilize kinase proteins, indicating their potential as inhibitors. The temperature shifts observed suggest strong binding affinities that could be exploited for therapeutic development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2O |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 923018-88-6 |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Kinase Inhibition | Significant stabilization observed |

Q & A

Q. What are the established synthetic routes for 3-(2-iodobenzyl)quinazolin-4(3H)-one, and what are their limitations?

The synthesis of quinazolinone derivatives typically involves alkylation, condensation, or metal-catalyzed reactions. For example, 3-substituted quinazolinones can be synthesized via alkylation of 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) . However, current methods face challenges such as:

- Long reaction times (e.g., 12–24 hours for copper-catalyzed reactions) .

- Dependence on metal catalysts (e.g., Cu, Fe), which complicate purification and scalability .

- Intermediate preparation , increasing synthetic steps and reducing efficiency .

Methodological Tip : Optimize reaction conditions (e.g., solvent, temperature) or explore one-pot strategies to bypass intermediate isolation .

Q. How is the structural characterization of this compound typically performed?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substitution patterns and regiochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve ambiguities in stereochemistry or bonding .

Example : In 3-(thiazol-2-yl)quinazolin-4(3H)-one derivatives, X-ray analysis confirmed the planar geometry of the quinazolinone core and heterocyclic substituents .

Q. What preliminary biological activities have been reported for quinazolinone analogs?

Quinazolinones exhibit diverse bioactivities, including:

- Antimicrobial : Brominated 3-(thiazol-2-yl) derivatives showed MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer : 3-(Indazol-3-yl) derivatives demonstrated IC₅₀ values of 1.5–10 µM against leukemia cell lines .

- Anti-inflammatory : 2-Pyridyl-substituted analogs reduced COX-2 expression by 60–80% in murine models .

Screening Tip : Use standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) with positive controls (e.g., doxorubicin, ciprofloxacin) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives?

Recent advances include:

- FeCl₃-mediated annulation : A decarbonylative method using isatins and trifluoroacetimidoyl chlorides achieved 75–92% yields in 4–6 hours .

- Microwave-assisted synthesis : Reduced reaction times by 50% compared to conventional heating .

Data Insight : Metal-free protocols (e.g., DMPA as a one-carbon source) minimized catalyst-related impurities .

Q. How do substituents at the N-3 and C-2 positions influence biological activity?

Structure-activity relationship (SAR) studies highlight:

- N-3 substitution : Thiazole or oxadiazole groups enhance antimicrobial activity (MIC: 4–16 µg/mL) .

- C-2 substitution : Electron-withdrawing groups (e.g., CF₃, NO₂) improve anticancer potency by 3–5 fold .

Case Study : 2-(Trifluoromethoxy)phenyl derivatives showed 90% inhibition of TNF-α production at 10 µM .

Q. What mechanistic insights exist for the anticancer activity of this compound analogs?

Key pathways include:

- Kinase inhibition : Derivatives targeting EGFR (IC₅₀: 0.8–2.3 µM) and VEGFR-2 (IC₅₀: 1.2–3.5 µM) .

- Apoptosis induction : Caspase-3 activation (2–3 fold increase) and PARP cleavage in HeLa cells .

Methodology : Combine in vitro enzyme assays with in silico docking (e.g., AutoDock Vina) to validate binding modes .

Q. How can contradictory data in biological studies be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Cell line specificity : Test across multiple lines (e.g., MCF-7, A549, HepG2) to confirm broad-spectrum activity .

Example : A 3-(4-chlorophenyl) derivative showed IC₅₀ = 5 µM in MCF-7 cells but was inactive in HepG2, highlighting tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.